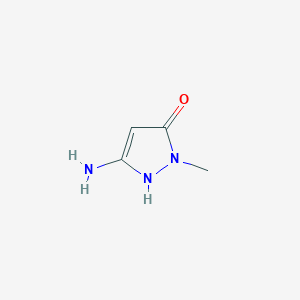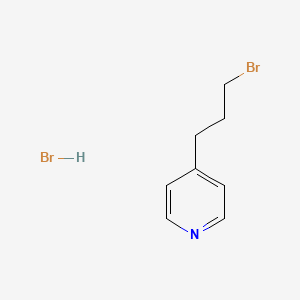
6-Chloroisoquinoline
Descripción general
Descripción
6-Chloroisoquinoline is an organic compound and a heterocyclic aromatic compound that belongs to the class of isoquinolines. It is an important building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. This compound is a versatile compound and has several different synthetic pathways and applications.
Aplicaciones Científicas De Investigación
Antiviral Properties
- Chloroquine and Viral Infections: Chloroquine, a derivative of 6-Chloroisoquinoline, has been explored for its potential against various viral infections, including HIV and coronaviruses. It exerts direct antiviral effects by inhibiting pH-dependent steps of viral replication and has immunomodulatory effects which could be beneficial in the clinical management of viral diseases such as AIDS and severe acute respiratory syndrome (Savarino et al., 2003).
Applications in Cancer Treatment
- Enhancing Chemotherapy Efficacy: Chloroquine has been shown to sensitize breast cancer cells to chemotherapy independently of autophagy. This indicates its potential use in cancer treatment, particularly in combination with other anticancer drugs (Maycotte et al., 2012).
- Cancer Therapy Enhancement: Research suggests that Chloroquine can effectively sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner. Its lysosomotrophic property appears to be important for increasing efficacy and specificity (Solomon & Lee, 2009).
Cytotoxicity and DNA Topoisomerase II Inhibition
- Synthesized Chloroisoquinolinediones: Studies on substituted chloroisoquinolinediones have shown significant cytotoxic potential against various cancer cell lines. These compounds also exhibit DNA topoisomerase II inhibitory activity, which is important for understanding their mechanism of action in cancer therapy (Kim et al., 2007).
Molecular Inclusion and Packing Properties
- Chloro-substituted Diquinoline: Chloro-substituted diquinoline compounds, which include chloro groups, have shown unique molecular inclusion and packing properties. These properties are significantly different from their non-chlorinated counterparts and have implications in crystal engineering (Ashmore et al., 2007).
Physicochemical and Biological Properties
- Isoquinoline Alkaloids: The physicochemical and biological properties of isoquinoline alkaloids, including those with chloro groups, have been explored. These properties are relevant in understanding the potential applications of these compounds in areas such as photoprotection and toxicity (Sobarzo-Sánchez et al., 2012).
Vibrational Investigation and Chemical Reactivity
- Molecular Structure Analysis: Computational studies on 1-Chloroisoquinoline have provided insights into its spectroscopic vibrational properties, molecular structure, and chemical reactivity. These studies are crucial for understanding the interactions and reactivity of such molecules (Vidhya et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Isoquinoline derivatives have been known to exhibit a wide range of biological activities . More research is needed to identify the specific targets of 6-Chloroisoquinoline.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s worth noting that chloroquine, a compound structurally similar to this compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .
Biochemical Pathways
Isoquinolines, a class of compounds to which this compound belongs, are known to demonstrate a wide range of biological activities
Result of Action
Some isoquinoline derivatives have been found to exhibit cytotoxic activity and dna topoisomerase ii inhibitory activity
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. It is known that various environmental factors can influence the stability of chlorophyll content in angiosperms by modulating chlorophyll metabolic pathways . More research is needed to understand how environmental factors might influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
6-Chloroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. This compound has been shown to inhibit the activity of DNA topoisomerase II, leading to cytotoxic effects in cancer cells . Additionally, it interacts with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics .
Cellular Effects
This compound exhibits a range of effects on different cell types and cellular processes. In cancer cells, it induces cytotoxicity by inhibiting DNA topoisomerase II, leading to cell cycle arrest and apoptosis . This compound also affects cell signaling pathways, including the modulation of the epidermal growth factor receptor (EGFR) and mammalian target of rapamycin (mTOR) signaling pathways . Furthermore, this compound influences gene expression and cellular metabolism, contributing to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active site of DNA topoisomerase II, inhibiting its catalytic activity and preventing the relaxation of supercoiled DNA . This inhibition leads to the accumulation of DNA breaks, triggering cell death pathways. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of various substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products may exhibit different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, particularly in cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth . At higher doses, this compound may cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s metabolism can impact its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be found in the cytoplasm, where it may interact with cytoplasmic enzymes and signaling molecules. Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments .
Propiedades
IUPAC Name |
6-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJNOOHAQSFEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494878 | |
| Record name | 6-Chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62882-02-4 | |
| Record name | 6-Chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90494878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones against cancer cells?
A: The research article suggests that these compounds exhibit cytotoxicity against various cancer cell lines. Specifically, they demonstrate inhibitory activity against DNA topoisomerase II []. DNA topoisomerase II is an enzyme crucial for DNA replication and repair, making it a viable target for anticancer drugs. Inhibiting this enzyme can lead to DNA damage and ultimately trigger cancer cell death.
Q2: Were any specific structure-activity relationships (SAR) observed for the synthesized this compound derivatives?
A: While the article doesn't delve into extensive SAR analysis, it highlights that both this compound-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones were synthesized and evaluated for their anticancer activity []. This suggests that the core structure of this compound might be important for the observed activity, and further modifications by adding different substituents could potentially influence their potency and selectivity against different cancer cell lines. Further research is needed to explore specific SAR trends and optimize these compounds for improved efficacy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

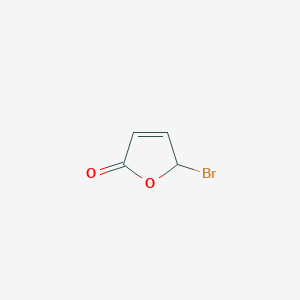
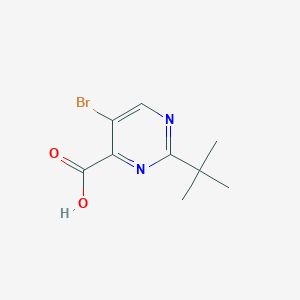

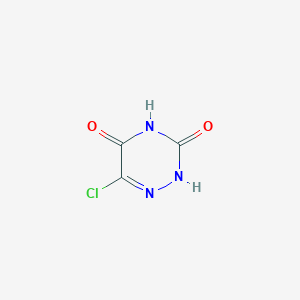

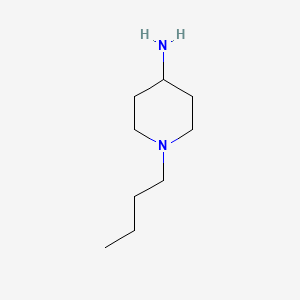
![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)
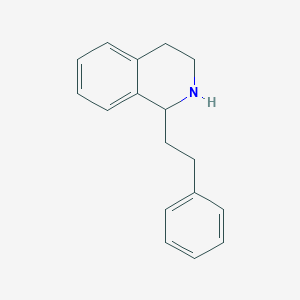

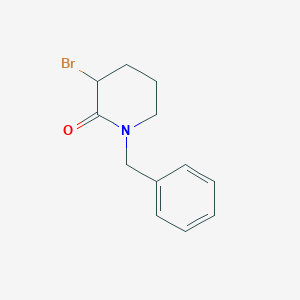
![2-(Bromomethyl)benzo[d]oxazole](/img/structure/B1281201.png)
